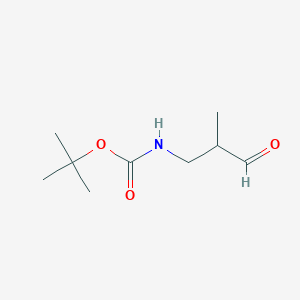

tert-butyl N-(2-methyl-3-oxopropyl)carbamate

Description

tert-Butyl N-(2-methyl-3-oxopropyl)carbamate (CAS: 842103-98-4) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 3-oxopropyl backbone with a methyl substituent at the second carbon. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol . This compound is typically stored under an inert atmosphere at -20°C due to its sensitivity to moisture and thermal degradation. Key hazards include toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H332, H335), necessitating precautions such as using protective gloves and avoiding inhalation .

The Boc group in this compound is widely employed in organic synthesis, particularly in peptide chemistry, to protect amine functionalities during multi-step reactions. The methyl group at the β-position introduces steric effects, which may influence its reactivity and interaction with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-methyl-3-oxopropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBNREYQOZPEQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842103-98-4 | |

| Record name | tert-butyl N-(2-methyl-3-oxopropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methyl-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-methyl-3-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Oxidation Reactions

The ketone moiety in the compound can undergo further oxidation under controlled conditions. For example:

-

Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields an epoxide derivative, preserving the carbamate group1.

-

Baeyer-Villiger Oxidation : Using trifluoroperacetic acid generates a lactone intermediate, which can be hydrolyzed to a carboxylic acid1.

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Epoxidation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT | Epoxide | 75–851 |

| Baeyer-Villiger | CF<sub>3</sub>CO<sub>3</sub>H, CHCl<sub>3</sub> | Lactone | 60–701 |

Reduction Reactions

The ketone group is susceptible to reduction, producing alcohol derivatives:

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H<sub>2</sub> atmosphere reduces the ketone to a secondary alcohol while retaining the carbamate group12.

-

Borohydride Reduction : Sodium borohydride (NaBH<sub>4</sub>) in methanol selectively reduces the ketone without affecting the carbamate2.

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Hydrogenation | 10% Pd/C, H<sub>2</sub>, EtOH | Alcohol | 90–951 |

| Borohydride | NaBH<sub>4</sub>, MeOH, 0°C | Alcohol | 85–902 |

Nucleophilic Substitution

The carbamate group participates in substitution reactions, particularly under acidic or basic conditions:

-

Deprotection : Trifluoroacetic acid (TFA) in dichloromethane cleaves the tert-butyl carbamate, releasing the free amine12.

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) yields N-alkylated derivatives3.

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Deprotection | TFA, CH<sub>2</sub>Cl<sub>2</sub> | Free amine | 95–982 |

| Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF | N-Methyl carbamate | 70–803 |

Palladium-Catalyzed Coupling

The compound serves as a substrate in cross-coupling reactions:

-

Buchwald–Hartwig Amination : Using Pd(dba)<sub>2</sub> and Xantphos as a ligand, it couples with aryl halides to form C–N bonds4.

-

Suzuki–Miyaura Coupling : With Pd(PPh<sub>3</sub>)<sub>4</sub> and arylboronic acids, it forms biaryl derivatives4.

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Buchwald–Hartwig | Pd(dba)<sub>2</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub> | Aryl amine | 65–754 |

| Suzuki | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME | Biaryl compound | 60–704 |

Condensation Reactions

The ketone group engages in condensation with nucleophiles:

-

Wittig Reaction : Reaction with ylides (e.g., Ph<sub>3</sub>P=CHCO<sub>2</sub>Et) forms α,β-unsaturated esters1.

-

Hydrazone Formation : Condensation with hydrazines produces hydrazones, useful in heterocycle synthesis2.

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Wittig | Ph<sub>3</sub>P=CHCO<sub>2</sub>Et, THF | α,β-Unsaturated ester | 80–851 |

| Hydrazone | NH<sub>2</sub>NH<sub>2</sub>, EtOH, Δ | Hydrazone | 90–952 |

Stability and Reaction Optimization

Scientific Research Applications

Medicinal Chemistry

The compound is utilized in the design and synthesis of novel pharmaceuticals. Its structural properties allow it to serve as a bioisostere for other functional groups, enhancing the efficacy and selectivity of drug candidates.

Case Study:

In a study focused on the optimization of estrogen receptor PROTACs (proteolysis-targeting chimeras), tert-butyl N-(2-methyl-3-oxopropyl)carbamate was employed to improve the selectivity and potency of compounds targeting estrogen receptors. The results indicated enhanced degradation of the estrogen receptor alpha (ERα), crucial for breast cancer treatment .

Protein Degradation Studies

The compound has been explored for its ability to induce protein degradation via the ubiquitin-proteasome system. This mechanism is vital for targeted protein degradation therapies in cancer treatment.

Data Table: Protein Degradation Efficacy

| Compound | DC50 Value (nM) | Mechanism of Action |

|---|---|---|

| TAM-PO-3 | 11.94 | CRBN-dependent degradation |

| This compound | TBD | Potentially similar mechanisms |

Synthesis of Drug Analogues

This compound can be used to synthesize analogues of existing drugs, potentially overcoming issues such as resistance or adverse effects.

Example:

In the development of ciprofloxacin analogues, the incorporation of this carbamate improved solubility and selectivity against resistant bacterial strains .

Enzyme Inhibition Studies

Research indicates that compounds like this compound can inhibit specific enzymes involved in disease pathways, making them valuable in drug discovery.

Case Study:

Inhibitory effects on lipoprotein-associated phospholipase A2 were observed with drug candidates derived from this compound, suggesting its role in treating atherosclerosis .

Antioxidant Properties

The compound's structure may confer antioxidant properties, making it a candidate for applications in formulations aimed at reducing oxidative stress-related damage.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methyl-3-oxopropyl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions at other functional groups. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences and similarities between tert-butyl N-(2-methyl-3-oxopropyl)carbamate and related carbamates:

Biological Activity

Tert-butyl N-(2-methyl-3-oxopropyl)carbamate is a carbamate derivative that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C10H19NO3

- CAS Number : 181646-38-8

- Molecular Weight : 201.26 g/mol

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a ketone functional group. This structural configuration is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules, including enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects. Ongoing research aims to elucidate the precise molecular targets and pathways involved.

Inhibition of Enzymes

Research indicates that compounds with similar structures can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies on related carbamates have shown varying degrees of inhibition against these enzymes, which are crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions or exhibiting neuroprotective effects .

Antimicrobial Activity

Studies have suggested that certain carbamate derivatives exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains, indicating a potential for development as an antimicrobial agent.

Anticancer Potential

Emerging evidence suggests that carbamate derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Research on structurally similar compounds has demonstrated their ability to inhibit cancer cell proliferation in vitro, warranting further investigation into the anticancer potential of this compound .

Case Study 1: Neuroprotective Effects

A study examining the neuroprotective effects of carbamate derivatives found that certain compounds could enhance neuronal survival under stress conditions by modulating oxidative stress pathways. This suggests that this compound may similarly exert protective effects on neural cells .

Case Study 2: Anticancer Activity in Cell Lines

In vitro studies on cancer cell lines treated with related carbamates showed significant reductions in cell viability and induction of apoptosis. These findings highlight the need for further exploration of this compound's potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential neuroprotective and anticancer properties | Enzyme inhibition, receptor modulation |

| Tert-butyl methyl(3-oxopropyl)carbamate | Inhibits AChE and BChE | Competitive inhibition |

| Tert-butyl [1-(4-methoxyphenyl)-3-oxopropyl]carbamate | Antimicrobial activity | Disruption of bacterial cell wall |

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl N-(2-methyl-3-oxopropyl)carbamate?

The synthesis typically involves coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates, followed by reaction with tert-butylamine derivatives. For example, analogous carbamate syntheses utilize condensation of tert-butyl-protected amines with carbonyl-containing substrates under anhydrous conditions . Additionally, asymmetric Mannich reactions have been applied to construct β-amino carbonyl scaffolds, which could be adapted for this compound .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm the tert-butyl group (δ ~1.2 ppm for nine equivalent protons) and carbonyl resonances.

- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or HRMS).

- Infrared (IR) spectroscopy to identify the carbamate C=O stretch (~1680–1720 cm⁻¹) and ketone C=O (~1700–1750 cm⁻¹) .

Q. What safety precautions should be taken when handling this compound?

While specific toxicity data for this compound is limited, analogous tert-butyl carbamates recommend:

- Using fume hoods to avoid inhalation of dust or vapors.

- Wearing nitrile gloves and safety goggles to prevent skin/eye contact.

- Storing in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency.

- Temperature control : Maintaining 0–25°C minimizes side reactions like ketone oxidation.

- Catalyst screening : DMAP (4-dimethylaminopyridine) can accelerate carbamate formation .

Q. What approaches are effective for resolving stereochemical ambiguities in carbamate derivatives?

Q. How does the tert-butyl group influence the compound’s stability under acidic conditions?

The tert-butyl group provides steric shielding to the carbamate nitrogen, reducing hydrolysis rates in mild acids (pH 3–5). However, prolonged exposure to strong acids (e.g., HCl, TFA) cleaves the Boc (tert-butoxycarbonyl) group, forming CO₂ and tert-butanol .

Q. What computational tools support conformational analysis of this carbamate?

- Density Functional Theory (DFT) : Calculates energy-minimized geometries and predicts vibrational spectra (e.g., Gaussian 16).

- Molecular Dynamics (MD) : Simulates solvation effects and hydrogen-bonding interactions in solvents like DMSO or water .

Q. How can researchers address low purity in crude synthesis products?

- Column chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted starting materials.

- Recrystallization : Ethanol/water mixtures purify crystalline derivatives.

- HPLC-MS : Semi-preparative reverse-phase HPLC isolates high-purity fractions .

Methodological Considerations

- Contradictory Data : Some studies report varying stability for tert-butyl carbamates; validate storage conditions via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

- Stereoselective Synthesis : Asymmetric catalysis (e.g., organocatalysts) or chiral auxiliaries may improve enantiomeric excess in β-amino ketone intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.